N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide
Description
N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide is a complex organic compound characterized by its bromophenyl and cyclopropyl groups attached to an amide functional group
Properties
IUPAC Name |
N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-13-3-1-2-12(8-13)10-14(9-11-4-5-11)18-15(19)6-7-17/h1-3,8,11,14H,4-6,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTHJLDPIZFBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC2=CC(=CC=C2)Br)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide typically involves multiple steps, starting with the bromination of phenylpropanolamine to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may be employed to modify the compound's structure, typically reducing cyano groups to amines.
Substitution: Substitution reactions are common, where halogen atoms or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions often involve hydrogen gas and a catalyst such as palladium on carbon.
Substitution reactions may use nucleophiles like sodium cyanide or organometallic reagents.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction typically results in amines.
Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The precise pathways and interactions depend on the biological context and the specific application.
Comparison with Similar Compounds
N-[1-(3-chlorophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide
N-[1-(3-fluorophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide
N-[1-(3-iodophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide
Uniqueness: N-[1-(3-bromophenyl)-3-cyclopropylpropan-2-yl]-2-cyanoacetamide stands out due to its bromophenyl group, which imparts unique chemical and biological properties compared to its chloro-, fluoro-, and iodo- analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
